molecular formula C16H22N2O3S B12931765 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- CAS No. 178980-00-2

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-

Cat. No.: B12931765
CAS No.: 178980-00-2
M. Wt: 322.4 g/mol
InChI Key: ODCOINHOONMDRD-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological and chemical activities. This particular compound is characterized by its unique structural features, including a sulfonyl group and various alkyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the imidazole ring through cyclization reactions involving precursors like glyoxal and ammonia.

    Step 2: Introduction of the sulfonyl group via sulfonation reactions using reagents like sulfonyl chlorides.

    Step 3: Alkylation reactions to introduce methyl and isopropyl groups using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of sulfonyl groups to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where halides are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce sulfides.

Scientific Research Applications

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-methanol: A simpler analog without the sulfonyl and alkyl substitutions.

    5-((3,5-Dimethylphenyl)sulfonyl)-1H-imidazole: Lacks the methanol and alkyl groups.

Uniqueness

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

CAS No.

178980-00-2

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

[5-(3,5-dimethylphenyl)sulfonyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C16H22N2O3S/c1-10(2)15-16(18(5)14(9-19)17-15)22(20,21)13-7-11(3)6-12(4)8-13/h6-8,10,19H,9H2,1-5H3

InChI Key

ODCOINHOONMDRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C(N=C(N2C)CO)C(C)C)C

Origin of Product

United States

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